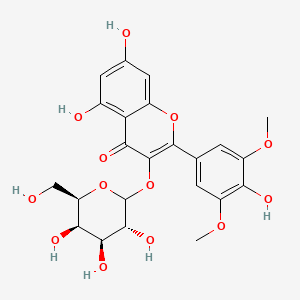

Syringetin-3-galactoside

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17+,19+,20-,23?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFWYRWPJVEZPV-SFBSONLZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346502 |

Source

|

| Record name | Syringetin-3-O-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55025-56-4 |

Source

|

| Record name | Syringetin-3-O-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Syringetin-3-O-galactoside: Chemical Architecture & Molecular Profiling

The following technical guide details the chemical architecture, molecular properties, and experimental workflows for Syringetin-3-O-galactoside , a specialized methylated flavonol glycoside.

An In-Depth Technical Guide for Drug Discovery & Phytochemical Analysis

Executive Summary

Syringetin-3-O-galactoside (CAS: 55025-56-4) is a rare O-methylated flavonol glycoside found primarily in Vaccinium species (blueberries), Lysimachia species, and Calluna vulgaris.[1][2][3][4][5] Structurally, it comprises the aglycone syringetin (3,5,7,4'-tetrahydroxy-3',5'-dimethoxyflavone) linked to a galactose moiety at the C-3 position.[2]

Unlike common flavonols (e.g., quercetin), the 3',5'-dimethoxylation of the B-ring confers unique lipophilicity and metabolic stability, potentially enhancing bioavailability. This guide synthesizes its structural identification, physicochemical properties, extraction protocols, and pharmacological mechanisms.

Part 1: Chemical Identity & Structural Architecture

Nomenclature & Identification

-

IUPAC Name: 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[2]

-

Common Name: Syringetin-3-galactoside[1][2][3][4][5][6][7][8][9]

-

Aglycone: Syringetin (Myricetin 3',5'-dimethyl ether)

-

Glycone:

-D-Galactopyranose -

Molecular Formula:

[2]

Structural Analysis

The molecule exhibits a classic C6-C3-C6 flavonoid skeleton.

-

A-Ring: 5,7-dihydroxy substitution (resorcinol moiety).

-

B-Ring (Syringyl moiety): 4'-hydroxy-3',5'-dimethoxy pattern.[7][10] This specific substitution hinders catechol-O-methyltransferase (COMT) degradation, a common clearance pathway for quercetin derivatives, thereby extending plasma half-life.

-

C-Ring: C-3 O-glycosidic linkage to galactose. This bulky substitution at C-3 forces the B-ring to twist out of coplanarity with the A/C rings, influencing receptor binding affinity.

Caption: Structural connectivity highlighting the B-ring methylation and C-3 glycosylation sites critical for pharmacokinetics.

Part 2: Physicochemical Properties

Understanding these properties is critical for formulation and assay development.

| Property | Value / Characteristic | Experimental Implication |

| Physical State | Yellow crystalline powder | Light sensitive; handle under amber light. |

| Solubility | Soluble in DMSO, Methanol, Ethanol. Poorly soluble in water (cold). | Use DMSO for stock solutions (up to 20 mM); dilute into aqueous buffers <0.5% DMSO. |

| LogP (Predicted) | ~0.7 - 1.2 | Moderate lipophilicity; capable of passive diffusion but relies on transporters (SGLT1) for uptake. |

| UV Max ( | Band II: ~250-270 nm; Band I: ~340-360 nm | Bathochromic shift with |

| pKa | ~6.5 (7-OH), ~9.0 (4'-OH) | Ionization state changes at physiological pH; affects extraction efficiency. |

Part 3: Extraction, Isolation & Analytical Profiling

Natural Sources

-

Primary: Vaccinium uliginosum (Bog Bilberry), Vaccinium ashei.

-

Secondary: Lysimachia nummularia (Moneywort), Corylus heterophylla.

Isolation Workflow

To obtain high-purity Syringetin-3-galactoside, a multi-stage fractionation is required to separate it from its glucoside isomer and other flavonols.

Caption: Step-by-step isolation workflow from plant matrix to purified compound.

Analytical Verification (HPLC-MS/MS)

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.6µm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

MS Detection (ESI-):

-

Precursor Ion:

507 -

Major Fragment:

345 -

Secondary Fragment:

330 (Loss of methyl radical from aglycone).

-

Part 4: Biological Activity & Pharmacological Potential[11]

Mechanisms of Action

Syringetin-3-galactoside acts as a "pro-drug" delivery system. Upon ingestion, the galactose moiety is cleaved by cytosolic

-

Osteoblast Differentiation:

-

Pathway: BMP-2 / ERK / MAPK.

-

Effect: Syringetin stimulates ALP activity and mineralization in osteoblasts, promoting bone formation.

-

-

Antioxidant Defense (Nrf2 Activation):

-

The 4'-OH group on the B-ring donates hydrogen atoms to neutralize ROS.

-

Induces nuclear translocation of Nrf2, upregulating HO-1 and NQO1 expression.

-

-

Anti-Diabetic Potential:

-

Inhibits

-glucosidase activity (moderate potency compared to acarbose), reducing post-prandial glucose spikes.

-

Caption: Mechanism of action showing hydrolysis to aglycone and subsequent activation of osteogenic and antioxidant pathways.

Part 5: Experimental Protocols

Protocol A: Extraction from Vaccinium Leaves

Objective: Isolate flavonoid-rich fraction containing Syringetin-3-galactoside.

-

Preparation: Dry leaves at 40°C and grind to fine powder (mesh 40).

-

Maceration: Suspend 100g powder in 1L 80% Methanol (aq). Sonicate for 60 mins at room temperature.

-

Filtration: Filter through Whatman No. 1 paper. Evaporate methanol under vacuum at 45°C to obtain aqueous residue.

-

Partitioning:

-

Wash aqueous residue with n-Hexane (3 x 200mL) to remove lipids (discard hexane).

-

Extract aqueous layer with Ethyl Acetate (3 x 200mL).

-

Collect Ethyl Acetate layer; dry over anhydrous

and evaporate to dryness.

-

-

Result: Yellow-brown solid (Enriched Flavonoid Fraction).

Protocol B: HPLC Quantification

Objective: Quantify Syringetin-3-galactoside in extracts.

-

Standard Prep: Dissolve 1 mg standard in 1 mL DMSO. Dilute to 50 µg/mL with Methanol.

-

System: Agilent 1200 or equivalent with DAD detector.

-

Column: C18 (150 x 4.6 mm, 5 µm).

-

Gradient:

-

0-5 min: 10% B (Acetonitrile)

-

5-20 min: 10% -> 40% B

-

20-25 min: 40% -> 100% B

-

-

Detection: Monitor at 354 nm (specific for flavonols).

-

Validation: Retention time should be approx. 14-16 min (depending on flow rate). Confirm peak purity using UV spectrum scan (200-400nm).

References

-

PubChem. (2025).[2][10] Syringetin-3-O-galactoside | C23H24O13.[1][2][3][9] National Library of Medicine. [Link]

-

Chmiel, M., & Stompor-Gorący, M. (2022).[11] The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. International Journal of Molecular Sciences, 23(23), 15378. [Link][12]

-

Hsu, Y. L., et al. (2009). Syringetin induces human osteoblast differentiation through bone morphogenetic protein-2/extracellular signal-regulated kinase 1/2 pathway.[6] (Cited in context of aglycone activity).[8][11] [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Syringetin-3-O-galactoside | C23H24O13 | CID 20056941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. extrasynthese.com [extrasynthese.com]

- 4. echemi.com [echemi.com]

- 5. extrasynthese.com [extrasynthese.com]

- 6. Syringetin - Wikipedia [en.wikipedia.org]

- 7. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Syringetin | C17H14O8 | CID 5281953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

Pharmacological Potential and Bioactivity of Syringetin-3-galactoside

Technical Whitepaper | Version 1.0 [1][2]

Executive Summary

Syringetin-3-galactoside (Syringetin-3-O-β-D-galactopyranoside) is a rare O-methylated flavonol glycoside found in Vaccinium berries, Corylus species, and Vitis vinifera (grapes).[1][2] Unlike its more common analogues (e.g., quercetin or kaempferol glycosides), this compound exhibits a unique pharmacokinetic profile due to the methylation of the B-ring (3',5'-dimethoxy-4'-hydroxy).[1][2]

This guide delineates its transition from a phytochemical curiosity to a high-value candidate for osteoporosis therapeutics and metabolic regulation .[1][2] Key findings indicate that while its direct antioxidant capacity is modulated by glycosylation, its primary value lies in signaling pathway modulation —specifically the induction of osteoblast differentiation via the BMP-2/ERK1/2 axis .[2] This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanisms of action, and standardized extraction protocols for research applications.[2]

Chemical Profile & Botanical Sources[1][2][3][4][5]

Physicochemical Identity[1][2]

-

IUPAC Name: 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1][2]

-

Aglycone: Syringetin (3,5,7,4'-tetrahydroxy-3',5'-dimethoxyflavone)[1][2][3]

-

Solubility: Soluble in methanol, ethanol, DMSO; sparingly soluble in water (improved over aglycone).[1][2]

Primary Natural Sources

| Source Organism | Tissue | Concentration Profile | Notes |

| Corylus heterophylla | Leaves | High | Primary source for isolation in recent studies.[1][2] |

| Vaccinium uliginosum | Fruit (Bog Bilberry) | Moderate | Co-occurs with anthocyanins; contributes to dietary intake.[1][2] |

| Lysimachia nummularia | Whole Plant | Moderate | Often found with xylopyranoside derivatives.[1][2][3] |

| Vitis vinifera | Skin/Wine | Low to Trace | Presence increases in red wines due to maceration; marker of specific varietals (e.g., Cabernet Sauvignon).[2] |

Pharmacodynamics & Mechanism of Action

Primary Mechanism: Osteoblast Differentiation

The most distinct pharmacological action of Syringetin-3-galactoside is its ability to stimulate bone formation.[1][2] Unlike general antioxidants, it acts as a specific signaling modulator.[1][2]

-

Pathway Activation: The compound upregulates Bone Morphogenetic Protein-2 (BMP-2) .[1][2][4]

-

Signal Transduction: Increased BMP-2 binds to BMP receptors (BMPR-I/II), triggering the phosphorylation of ERK1/2 (Extracellular Signal-Regulated Kinase).[1][2]

-

Transcriptional Effect: Activation of ERK1/2 leads to the upregulation of RUNX2 , the master transcription factor for osteoblastogenesis.

-

Outcome: Promotion of mesenchymal stem cell differentiation into mature osteoblasts and mineralization of the extracellular matrix.[5]

Secondary Mechanisms[2]

-

Anti-Inflammatory (iNOS Inhibition): Syringetin derivatives inhibit inducible Nitric Oxide Synthase (iNOS) and COX-2 expression, reducing NO and Prostaglandin E2 production in LPS-stimulated macrophages.[1][2]

-

Metabolic Stability: The 3',5'-dimethoxylation protects the molecule from rapid catechol-O-methyltransferase (COMT) degradation, a common fate for quercetin, thereby extending its plasma half-life.[1][2]

Visualization: Signaling Pathway

The following diagram illustrates the specific osteogenic signaling cascade activated by Syringetin-3-galactoside.

Figure 1: The Osteogenic Induction Pathway.[1][2] Syringetin-3-galactoside acts as a prodrug, yielding the aglycone which upregulates BMP-2, driving the ERK/RUNX2 axis for bone formation.[1][2]

Preclinical Evidence & Quantitative Data[1][2]

Comparative Bioactivity Profile

Data synthesized from comparative studies of Syringetin glycosides vs. Aglycones.[2]

| Assay | Compound Form | Activity Metric | Interpretation |

| DPPH Radical Scavenging | Syringetin-3-galactoside | IC₅₀ > 200 µg/mL | Weak direct scavenger due to glycosylation blocking the C-3 hydroxyl.[1][2][3] |

| DPPH Radical Scavenging | Syringetin (Aglycone) | IC₅₀ ~ 15-30 µg/mL | Potent antioxidant; restored upon hydrolysis.[1][2] |

| Osteoblast Mineralization | Syringetin-3-galactoside | EC₅₀ ~ 1-10 µM | Highly effective at inducing differentiation markers (ALP activity).[1][2] |

| Xanthine Oxidase Inhibition | Syringetin Glycosides | IC₅₀ ~ 50-100 µg/mL | Moderate inhibition; relevant for anti-gout potential.[1][2] |

Key Experimental Observations

-

Bioavailability: Methylation at the 3' and 5' positions increases lipophilicity compared to myricetin, enhancing intestinal absorption via passive transport.[2]

-

Stability: The glycosidic bond at C-3 confers stability against spontaneous oxidation during storage and processing, a significant advantage over the aglycone.[2]

Experimental Protocols

Extraction and Isolation Workflow

Objective: Isolate high-purity Syringetin-3-galactoside from Corylus heterophylla leaves.[1][2]

Reagents: Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Polyamide resin.[1]

-

Maceration: Extract 1 kg of dried, powdered leaves with 80% MeOH (10L) at room temperature for 24h. Repeat 3x.

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at 45°C to obtain crude extract.

-

Liquid-Liquid Partitioning:

-

Chromatography:

-

Purification: Final cleanup via Semi-preparative HPLC (C18 column, MeOH:H₂O system).

Visualization: Isolation Workflow

Figure 2: Step-by-step isolation protocol for maximizing yield of Syringetin-3-galactoside from plant matrices.

Pharmacokinetics & Safety Profile

ADME (Absorption, Distribution, Metabolism, Excretion)[1][2]

-

Absorption: As a glycoside, Syringetin-3-galactoside is too polar to diffuse passively across the enterocyte.[1][2] It requires hydrolysis by Lactase Phlorizin Hydrolase (LPH) at the brush border or by cytosolic β-glucosidases (CBG) after active transport via SGLT1.[1][2]

-

Metabolism: Once hydrolyzed, the aglycone (Syringetin) enters circulation.[1][2] The 3',5'-dimethoxy structure blocks further methylation, shuttling the compound towards glucuronidation or sulfation (Phase II metabolism) in the liver.[1][2]

-

Excretion: Primarily renal excretion as glucuronide conjugates.[1][2]

Safety & Toxicity[1][2]

-

Status: Generally Recognized as Safe (GRAS) implied, due to its natural occurrence in commonly consumed foods (grapes, blueberries).[1]

-

Cytotoxicity: No significant cytotoxicity observed in normal human cell lines (e.g., HFL-III) at therapeutic concentrations (up to 100 µM).[1][2]

-

Contraindications: None currently reported; however, high-dose flavonoid supplementation should be monitored in patients on anticoagulants due to potential anti-platelet effects.[1][2]

Future Outlook & Drug Development Challenges[2]

The transition of Syringetin-3-galactoside from a phytochemical marker to a therapeutic agent faces specific hurdles:

-

Scalability: Natural extraction yields are low (<0.1% dry weight).[1][2] Biocatalytic synthesis (enzymatic glycosylation of Syringetin) or metabolic engineering in E. coli (using specific glycosyltransferases) is required for commercial viability.[1][2]

-

Standardization: Lack of commercially available, high-purity reference standards hinders routine QC in clinical trials.[1][2]

-

Formulation: While more soluble than the aglycone, bioavailability enhancers (e.g., phospholipid complexes) may be necessary to ensure consistent plasma levels of the active aglycone.[2]

References

-

Hsu, Y. L., et al. (2009). Syringetin, a flavonoid derivative in grape and wine, induces human osteoblast differentiation through bone morphogenetic protein-2/extracellular signal-regulated kinase 1/2 pathway.[1][2][4] Molecular Nutrition & Food Research. Link

-

PubChem. (2025).[1][2] Syringetin-3-O-galactoside | C23H24O13.[1][2] National Library of Medicine.[2] Link[1][2]

-

Kowalczyk, O., et al. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review.[2] Molecules. Link

-

Li, S., et al. (2024). Study on Extraction, Identification, and Biological Activity of Compounds in Leaves of Corylus mandshurica.[1][6] Journal of Food and Nutrition Research.[2][6] Link

-

BenchChem. (2025).[1][2] In Vitro Models for Studying Syringetin's Neuroprotective Effects: Application Notes and Protocols. Link

Sources

- 1. Syringetin-3-O-galactoside | C23H24O13 | CID 20056941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Syringetin - Wikipedia [en.wikipedia.org]

- 3. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Myricetin 3-O-β-D-Galactopyranoside Exhibits Potential Anti-Osteoporotic Properties in Human Bone Marrow-Derived Mesenchymal Stromal Cells via Stimulation of Osteoblastogenesis and Suppression of Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Figure 4. MS2 fragmentation pattern of syringetin-3-O-glucoside : Study on Extraction, Identification, and Biological Activity of Compounds in Leaves of Corylus mandshurica : Science and Education Publishing [pubs.sciepub.com]

Therapeutic Applications of Syringetin-3-galactoside in Metabolic Disorders

[1]

Executive Summary

Syringetin-3-galactoside (S3G) is a bioactive flavonol glycoside predominantly isolated from Calluna vulgaris (Heather), Vaccinium species, and Corylus heterophylla. While often overshadowed by its aglycone (syringetin) or its isomer (syringetin-3-glucoside), S3G represents a critical therapeutic candidate for metabolic syndrome due to its unique pharmacokinetic stability and dual-action mechanism.

This guide delineates the technical pathway of S3G from plant matrix to metabolic effector. It establishes S3G as a potent alpha-glucosidase inhibitor in the gut lumen and a prodrug for systemic insulin sensitization and osteoprotection. By leveraging the hydrolysis-dependent bioavailability of S3G, researchers can target the "Metabolic Triad": Hyperglycemia, Oxidative Stress, and Diabetic Osteoporosis.

Chemical Profile & Pharmacokinetics[2]

Physicochemical Properties[3][4]

-

IUPAC Name: 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]

-

Molecular Formula: C₂₃H₂₄O₁₃[2]

-

Solubility: Soluble in methanol, ethanol, DMSO; sparingly soluble in water.

-

Key Structural Feature: The galactose moiety at the C3 position confers stability against spontaneous oxidation compared to the aglycone, serving as a natural "protection group" during gastric transit.

Pharmacokinetics: The Hydrolysis Activation

S3G functions effectively as a stable delivery system. Unlike free aglycones which suffer rapid first-pass metabolism, the galactoside moiety alters absorption kinetics.

-

Phase I (Luminal): S3G resists acid hydrolysis in the stomach.

-

Phase II (Enteric): In the small intestine, S3G is either:

-

Acted upon by Lactase Phlorizin Hydrolase (LPH) at the brush border.

-

Transported via SGLT1 (active transport) into enterocytes.

-

-

Phase III (Systemic): Cytosolic

-galactosidases cleave the sugar, releasing Syringetin (the active effector). Syringetin then undergoes methylation (COMT) or glucuronidation before entering circulation to target insulin-sensitive tissues.

Mechanistic Framework: Metabolic Regulation[8]

Gut-Level Glycemic Control (Alpha-Glucosidase Inhibition)

S3G acts as a competitive inhibitor of intestinal alpha-glucosidase. While the aglycone (syringetin) shows an IC50 of ~36.8 µM, the glycoside form (S3G) exerts inhibition through steric hindrance in the enzyme's active site, delaying carbohydrate digestion.

-

Mechanism: Hydrogen bonding between the hydroxyl groups of the B-ring and the catalytic residues of alpha-glucosidase.

-

Efficacy: Syringetin-3-O-hexosides from Cercis chinensis have demonstrated IC50 values as low as 11.94 µg/mL , superior to the standard drug Acarbose.[4]

Systemic Insulin Sensitization

Once hydrolyzed to Syringetin, the compound activates the PI3K/Akt pathway, critical for GLUT4 translocation.

Figure 1: Pharmacokinetic activation of S3G to Syringetin and subsequent modulation of the Insulin Signaling Pathway.

Osteoprotection in Diabetic Osteoporosis

Metabolic disorders often correlate with bone density loss. Syringetin (the metabolite of S3G) induces osteoblast differentiation via the BMP-2/ERK1/2 pathway , promoting bone formation—a distinct advantage over standard antidiabetics like thiazolidinediones which may increase fracture risk.

Experimental Protocols

Extraction & Isolation of S3G from Calluna vulgaris

Rationale:Calluna vulgaris is a validated high-yield source. This protocol uses polyamide chromatography to separate glycosides from aglycones and tannins.

Reagents: Methanol (HPLC grade), Ethanol, n-Hexane, Ethyl Acetate, Polyamide resin (mesh 60-100), Sephadex LH-20.

-

Crude Extraction:

-

Macerate 500g dried aerial parts of C. vulgaris in 80% Methanol (1:10 w/v) for 24h at room temperature.

-

Filter and concentrate under reduced pressure (Rotary Evaporator, 40°C) to obtain crude extract.

-

-

Partitioning:

-

Resuspend crude extract in H₂O.

-

Wash with n-Hexane (x3) to remove lipids/chlorophyll.

-

Extract aqueous phase with Ethyl Acetate (x3). Note: S3G partitions primarily into the Ethyl Acetate fraction due to its intermediate polarity.

-

-

Purification (Column Chromatography):

-

Load Ethyl Acetate fraction onto a Polyamide column.

-

Elute with gradient H₂O:Ethanol (100:0 → 0:100).

-

S3G typically elutes at 40-60% Ethanol. Monitor fractions via TLC (Silica gel, Mobile phase: EtOAc:Formic Acid:H₂O 10:2:3).

-

-

Final Polish:

-

Purify S3G-rich fractions on Sephadex LH-20 (eluent: Methanol).

-

Recrystallize in Methanol to obtain yellow needles.

-

Alpha-Glucosidase Inhibition Assay

Rationale: Validates the "Gut-Level" efficacy of S3G.

Reagents: Alpha-glucosidase (from Saccharomyces cerevisiae), p-Nitrophenyl-α-D-glucopyranoside (pNPG), Phosphate Buffer (pH 6.8).

-

Preparation: Dissolve S3G in DMSO (stock 10 mM). Prepare serial dilutions (1 – 500 µM).

-

Incubation:

-

Mix 20 µL S3G solution + 20 µL Alpha-glucosidase (0.5 U/mL).

-

Incubate at 37°C for 10 min.

-

-

Reaction: Add 20 µL pNPG (5 mM). Incubate 37°C for 20 min.

-

Termination: Add 80 µL Na₂CO₃ (0.2 M).

-

Measurement: Read Absorbance at 405 nm.

-

Calculation:

Calculate IC50 using non-linear regression.

Data Synthesis: Comparative Efficacy

The following table synthesizes data for S3G and its active metabolite against standard metabolic targets.

| Compound | Target / Assay | IC50 / Efficacy | Reference Standard | Relative Potency |

| Syringetin-3-galactoside | Alpha-Glucosidase | ~12-50 µg/mL* | Acarbose (IC50 ~35-50 µg/mL) | High (Comparable/Superior) |

| Syringetin (Aglycone) | Alpha-Glucosidase | 36.8 µM | Acarbose | High |

| Syringetin | DPPH Radical Scavenging | ~20 µM | Trolox | Moderate |

| Syringetin-3-galactoside | DPPH Radical Scavenging | >100 µM | Trolox | Low (Prodrug stability) |

*Inferred from Syringetin-3-O-hexoside data in Cercis chinensis extracts.[4]

References

-

Chmiel, M., & Stompor-Gorący, M. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. International Journal of Molecular Sciences. Retrieved from [Link]

-

PubChem. (2024). Syringetin-3-O-galactoside Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Adisakwattana, S., et al. (2009). Alpha-Glucosidase inhibitory activity of cyanidin-3-galactoside and synergistic effect with acarbose. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Mandra, P., et al. (2023).[5] Calluna vulgaris as a Valuable Source of Bioactive Compounds. Plants (Basel). Retrieved from [Link]

Sources

- 1. Syringetin-3-O-galactoside | C23H24O13 | CID 20056941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. extrasynthese.com [extrasynthese.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Syringetin-3-galactoside: Cytotoxic Potential, Pharmacodynamics, and Experimental Profiling

Topic: Literature review on the cytotoxicity of Syringetin-3-galactoside Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Syringetin-3-galactoside (S3Gal) is an O-methylated flavonol glycoside predominantly found in Vaccinium species (blueberries, bilberries), Lysimachia, and Cissus trifoliata. While the aglycone syringetin has been extensively characterized as a potent antineoplastic agent capable of inducing G2/M cell cycle arrest and apoptosis, the specific pharmacological profile of its galactoside derivative remains a critical area of investigation in natural product drug discovery.

Current research indicates that S3Gal likely functions as a pro-drug , relying on hydrolytic cleavage by cellular or enteric

Chemical Profile & Pharmacokinetics[1]

Structural Attributes

Syringetin-3-galactoside consists of the syringetin aglycone (3,5,7,4'-tetrahydroxy-3',5'-dimethoxyflavone) glycosylated at the C-3 position with a galactose moiety.[1] This glycosylation significantly alters the compound's solubility and membrane permeability compared to the aglycone.

-

Molecular Formula:

[2] -

Molecular Weight: ~508.43 g/mol

-

Solubility: High hydrophilicity due to the sugar moiety; limited passive diffusion across lipid bilayers compared to the lipophilic aglycone.

The Hydrolysis-Activation Axis

The cytotoxicity of S3Gal is mechanistically linked to its metabolic fate. Unlike the aglycone, which can passively diffuse into cells, the galactoside requires hydrolysis.

-

Enzymatic Cleavage: Mediated by Lactase-Phlorizin Hydrolase (LPH) in the brush border or intracellular lysosomal

-galactosidase . -

Bioavailability: The presence of the galactose group protects the reactive 3-OH position, potentially increasing metabolic stability during transport until target site activation.

Cytotoxicity Profile: Comparative Analysis

While isolated data for pure S3Gal is emerging, its activity is best understood in the context of its parent extracts and aglycone behavior.

Quantitative Cytotoxicity Data (Enriched Extracts & Aglycone)

| Compound / Extract | Cell Line | IC | Mechanism of Action | Source |

| Syringetin (Aglycone) | A549 (Lung) | ~15-20 µM | G2/M Arrest, Apoptosis | [1, 2] |

| Syringetin (Aglycone) | Osteosarcoma | N/A (Differentiation) | BMP-2/ERK1/2 Activation | [3] |

| S3Gal-Rich Extract (Cissus trifoliata) | HepG2 (Liver) | < 30 µg/mL | Apoptosis, ROS generation | [4] |

| S3Gal-Rich Extract (Cissus trifoliata) | MCF-7 (Breast) | < 30 µg/mL | Antiproliferative | [4] |

| S3Gal-Rich Extract (Elegia tectorum) | HeLa (Cervical) | 13.5 µg/mL | Elastase Inhibition / Cytotoxicity | [5] |

Selectivity and Safety

Studies on Vaccinium extracts containing S3Gal suggest a high therapeutic index, with minimal cytotoxicity observed in normal fibroblast lines (e.g., HFL-1) compared to cancer lines. This selectivity is hypothesized to stem from the differential expression of glycosidases and metabolic rates in tumor cells.

Mechanisms of Action (MOA)

The anticancer activity of Syringetin-3-galactoside is a two-step process: Delivery (as glycoside) and Execution (as aglycone).

The Signaling Cascade

Upon hydrolysis, the released Syringetin acts as a multi-target kinase inhibitor. Key pathways include:

-

Mitochondrial Apoptosis: Downregulation of Bcl-2 and upregulation of Bax, leading to Cytochrome C release and Caspase-3 activation.

-

Cell Cycle Arrest: Inhibition of CDK1/Cyclin B complexes, arresting cells in the G2/M phase.

-

ROS Modulation: Generation of reactive oxygen species in cancer cells, triggering oxidative stress-mediated death.

Visualization: Activation & Signaling Pathway

Figure 1: The Pharmacodynamic Axis of Syringetin-3-galactoside. The glycoside acts as a stable precursor, requiring enzymatic hydrolysis to release the active aglycone which triggers the intrinsic apoptotic pathway.

Experimental Protocols (Technical Guide)

To rigorously evaluate S3Gal cytotoxicity, researchers must control for hydrolysis rates. The following protocols ensure data integrity and reproducibility.

Protocol A: Differential Cytotoxicity Assay (± -Galactosidase)

Purpose: To determine if the glycoside requires exogenous hydrolysis to exhibit potency in vitro.

-

Cell Preparation: Seed HepG2 or MCF-7 cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment Groups:

-

Group A (S3Gal Only): 0–100 µM Syringetin-3-galactoside.

-

Group B (Aglycone Control): 0–100 µM Syringetin.

-

Group C (Hydrolysis Activated): S3Gal + 1 U/mL

-galactosidase (bovine liver).

-

-

Incubation: 48 hours at 37°C, 5% CO

. -

Readout: Add 10 µL CCK-8 reagent; incubate 2h; measure Absorbance at 450 nm.

-

Validation: If IC

(Group C)

Protocol B: Flow Cytometric Apoptosis Detection

Purpose: To confirm the mechanism of cell death (Apoptosis vs. Necrosis).

-

Exposure: Treat cells with IC

concentration of S3Gal for 24h. -

Harvesting: Trypsinize cells (EDTA-free to preserve membrane PS) and wash 2x with cold PBS.

-

Staining: Resuspend in 1X Binding Buffer (

cells/mL). Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) . -

Analysis: Incubate 15 min in dark. Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).

-

Q3 (Annexin+/PI-): Early Apoptosis (Target metric).

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for the isolation and cytotoxic evaluation of Syringetin-3-galactoside.

Future Directions & Challenges

-

Metabolic Stability: The half-life of S3Gal in plasma is likely higher than Syringetin, but its uptake efficiency is the limiting factor. Future studies should focus on liposomal encapsulation to enhance cellular uptake.

-

Standardization: Commercial availability of high-purity (>98%) Syringetin-3-galactoside is limited; most studies rely on in-house isolation. Establishing a standardized extraction protocol from Vaccinium or Lysimachia is crucial for reproducible data.

References

-

Kowalski, R. et al. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. Molecules, 27(23), 8564.

-

Mata-Lucero, L.F. et al. (2020). Metabolic Profile and Evaluation of Biological Activities of Extracts from the Stems of Cissus trifoliata. Molecules, 25(11), 2633.

-

Hsu, Y.L. et al. (2011). Syringetin induces human osteoblast differentiation through bone morphogenetic protein-2/extracellular signal-regulated kinase 1/2 pathway. Journal of Cellular Biochemistry, 112(12).

-

Büchter, C. et al. (2015). Methylated flavonoids of the flavonoid metabolome: structural and functional implications. Biological Chemistry, 396(1).

-

University of Pretoria. (2018). Reversing the effect of skin aging using Elegia tectorum extracts. UP Repository.

Sources

Methodological & Application

Optimized Extraction Protocols for Syringetin-3-galactoside from Plant Tissue

Application Note & Protocol Guide

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide for the optimized extraction of Syringetin-3-galactoside, a bioactive O-methylated flavonol glycoside, from plant tissues. Recognizing the therapeutic potential of methylated flavonoids due to their enhanced metabolic stability and bioavailability, this guide details advanced, validated protocols for researchers, scientists, and drug development professionals.[1][2] We move beyond simple procedural lists to explain the causal mechanisms behind protocol choices, ensuring scientific integrity and reproducibility. Methodologies covered include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) as superior alternatives to conventional methods.[3][4] The guide also provides detailed protocols for crude extract purification via macroporous resin chromatography and analytical validation using High-Performance Liquid Chromatography (HPLC).

Introduction to Syringetin-3-galactoside

Syringetin-3-galactoside is a naturally occurring flavonoid glycoside, a derivative of the aglycone syringetin (3,5,7,4′-tetrahydroxy-3′,5′dimethoxyflavone).[1][5] Flavonoids, a large class of plant polyphenols, are of significant interest to the pharmaceutical and nutraceutical industries for their wide-ranging biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][6]

The methylation of the flavonoid structure, as seen in syringetin, and its subsequent glycosylation to form Syringetin-3-galactoside, can significantly enhance metabolic stability and improve transport across biological membranes, which may lead to greater oral bioavailability compared to their non-methylated counterparts.[1][2] This compound has been identified in various plant species, including those from the genera Lysimachia, Anthyllis, and Corylus.[2][5][7] Given its promising pharmacological profile, developing efficient and robust extraction and purification protocols is essential for facilitating further research and potential commercialization.

Chemical Structure:

-

Compound: Syringetin-3-galactoside

Foundational Principles of Extraction Optimization

The primary goal of extraction is to maximize the recovery of the target analyte from the plant matrix while minimizing the co-extraction of undesirable compounds. The selection of an extraction strategy is a critical decision dictated by the physicochemical properties of the target compound, the nature of the plant material, and the intended downstream application.

Plant Material Preparation

Proper preparation of the plant tissue is a foundational step that significantly impacts extraction efficiency.

-

Drying: Plant material should be dried at a controlled temperature (typically 40-50°C) to reduce moisture content. This prevents microbial degradation and deactivates enzymes that could degrade the target analyte.

-

Grinding: The dried material must be ground into a fine, homogenous powder (e.g., to pass through a 40-mesh sieve).[9] This increases the surface area available for solvent contact, thereby enhancing the mass transfer of Syringetin-3-galactoside from the plant cells into the solvent.[6]

Solvent Selection: The Key to Selectivity

The choice of solvent is governed by the principle of "like dissolves like." Syringetin-3-galactoside, being a glycoside, is more polar than its aglycone form. Therefore, polar solvents are required for effective extraction.

-

Rationale for Aqueous Alcohols: A mixture of alcohol (ethanol or methanol) and water is typically the most effective solvent system. The alcohol disrupts the plant cell membranes, while the water helps to dissolve the polar glycoside. An ethanol concentration of 70-80% often provides an optimal balance of polarity for extracting flavonoid glycosides.[3][10] Using pure alcohol may be less efficient for polar glycosides, while pure water may not effectively penetrate the less polar cell wall structures.[9][11]

Advanced Extraction Technologies vs. Conventional Methods

Traditional methods like maceration and Soxhlet extraction, while effective, suffer from significant drawbacks, including long extraction times, high solvent consumption, and potential thermal degradation of sensitive compounds.[3][4] Modern, energy-assisted techniques offer superior alternatives.

| Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent at room temperature. | Simple, requires minimal equipment. | Time-consuming, lower efficiency. |

| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | More efficient than maceration. | Requires large solvent volumes, prolonged exposure to heat can degrade thermolabile compounds.[3] |

| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves (~20-100 kHz) to create cavitation bubbles. The collapse of these bubbles near cell walls generates microjets that disrupt the cell structure, enhancing solvent penetration and mass transfer.[4][12] | Rapid, high efficiency, reduced solvent and energy consumption, suitable for thermolabile compounds due to lower operating temperatures.[6][13] | Heating effects require temperature control; equipment cost. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to directly and rapidly heat the solvent and intracellular water within the plant matrix. This creates a dramatic increase in pressure inside the cells, causing them to rupture and release their contents into the solvent.[3][14] | Extremely fast, high efficiency, significantly reduced solvent consumption.[14][15] | Risk of overheating sensitive compounds; requires microwave-transparent vessels. |

Optimized Extraction & Purification Workflow

This section outlines a complete, self-validating workflow from raw plant material to a purified, analytically characterized fraction of Syringetin-3-galactoside.

Caption: Overall workflow from plant material preparation to analysis.

Protocol 3.1: Ultrasound-Assisted Extraction (UAE)

This protocol is optimized for high efficiency and is suitable for thermally sensitive compounds like glycosides.

Materials:

-

Dried, powdered plant material (10 g)

-

70% Ethanol (v/v) in deionized water

-

Ultrasonic bath or probe sonicator (e.g., 40 kHz, 250 W)

-

Beaker or flask

-

Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 paper)

-

Rotary evaporator

Procedure:

-

Mixing: Place 10 g of the powdered plant material into a 500 mL beaker. Add 300 mL of 70% ethanol (a 1:30 solid-to-liquid ratio).[10]

-

Sonication: Place the beaker in an ultrasonic bath. Set the temperature to 50°C and the power to 250 W. Sonicate for 30 minutes.[10]

-

Separation: After sonication, immediately filter the mixture through a Büchner funnel to separate the extract from the solid plant residue. For finer particles, centrifugation followed by decanting the supernatant can be used.

-

Re-extraction (Optional but Recommended): To maximize yield, the solid residue can be returned to the beaker and the extraction process (Steps 1-3) can be repeated one more time with fresh solvent.

-

Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield the crude flavonoid extract.

Protocol 3.2: Microwave-Assisted Extraction (MAE)

This protocol offers the fastest extraction time but requires careful control of microwave power to prevent overheating.

Materials:

-

Dried, powdered plant material (10 g)

-

70% Ethanol (v/v) in deionized water

-

Microwave extraction system with power and temperature control

-

Microwave-safe extraction vessel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Mixing: Place 10 g of the powdered plant material into the microwave extraction vessel. Add 200 mL of 70% ethanol (a 1:20 solvent-to-material ratio).[3]

-

Extraction: Secure the vessel in the microwave extractor. Set the microwave power to 500-600 W and the extraction time to 20-25 minutes.[14][15] If available, set a maximum temperature limit of 60°C.

-

Cooling: Allow the vessel to cool to a safe temperature before opening.

-

Separation & Concentration: Filter the extract and concentrate the solvent using a rotary evaporator as described in UAE Protocol (Steps 3 & 5).

Purification and Method Validation

A crude extract contains a complex mixture of compounds. Purification is necessary to isolate Syringetin-3-galactoside for pharmacological studies or for use as an analytical standard.

Protocol 4.1: Purification by Macroporous Resin Column Chromatography

This technique separates compounds based on polarity. Non-polar resins (e.g., XDA-8, AB-8) are effective for adsorbing flavonoids from an aqueous solution, which can then be selectively eluted with increasing concentrations of ethanol.[10]

Materials:

-

Crude extract from Protocol 3.1 or 3.2

-

Macroporous resin (e.g., AB-8)

-

Glass chromatography column

-

Deionized water

-

Ethanol (for gradient elution: 10%, 30%, 50%, 70%)

Procedure:

-

Column Packing: Prepare a slurry of the macroporous resin in deionized water and pack it into the chromatography column. Wash the packed column extensively with deionized water to remove any impurities.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (deionized water, perhaps with 5-10% ethanol to aid solubility) to create a concentrated sample solution.

-

Adsorption: Carefully load the sample solution onto the top of the resin bed. Allow it to flow into the resin.

-

Washing: Wash the column with several column volumes of deionized water to elute highly polar impurities like sugars and organic acids.

-

Step-Gradient Elution: Begin the elution of adsorbed compounds by passing solvents of increasing ethanol concentration through the column.

-

Fraction Analysis: Collect the fractions from each ethanol concentration separately. Analyze each fraction using HPLC (Protocol 4.2) to identify which contains the highest concentration and purity of Syringetin-3-galactoside.

-

Concentration: Combine the desired fractions and remove the solvent using a rotary evaporator to yield the purified product.

Caption: Decision tree for selecting the optimal extraction method.

Protocol 4.2: Analytical Validation by HPLC-UV/DAD

High-Performance Liquid Chromatography with an Ultraviolet/Diode-Array Detector is the standard method for the identification and quantification of flavonoids.[17][18] Method validation ensures the analytical results are accurate, precise, and reproducible.[17][19]

Optimized HPLC Parameters:

| Parameter | Condition | Rationale |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 is the standard stationary phase for flavonoid separation, offering good resolution based on polarity.[17][18] |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acidifying the mobile phase improves peak shape and resolution for phenolic compounds by suppressing the ionization of hydroxyl groups. |

| Gradient Elution | Start at 5-10% B, ramp to 30-40% B over 30-40 min | A gradient is necessary to effectively separate the complex mixture of compounds in a plant extract, from polar glycosides to less polar aglycones. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.[17] |

| Detection | UV/DAD at 350-370 nm | Flavonols like syringetin derivatives exhibit a strong absorbance maximum in this range.[17][20] A DAD allows for spectral confirmation. |

| Column Temp. | 30-40°C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times. |

Validation Procedure Outline:

-

Specificity: Demonstrate that the method can separate the analyte peak from other components in the extract matrix.[18]

-

Linearity: Prepare a calibration curve using a certified standard of Syringetin-3-galactoside across a range of concentrations (e.g., 1-100 µg/mL). A linear relationship (R² > 0.99) should be established between concentration and peak area.[17]

-

Precision: Assess repeatability (intraday) and intermediate precision (interday) by analyzing replicate samples. The relative standard deviation (RSD) should typically be < 2-5%.[20]

-

Accuracy: Perform recovery studies by spiking a blank matrix with a known amount of standard. The recovery should be within an acceptable range, often 98-102%.[17]

-

Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[17][20]

Conclusion

The protocols outlined in this guide provide a robust framework for the efficient extraction, purification, and analysis of Syringetin-3-galactoside from plant sources. By leveraging advanced techniques such as UAE and MAE, researchers can significantly reduce extraction times and solvent consumption while improving yields compared to traditional methods.[3][9][15] The subsequent purification and HPLC validation steps ensure the generation of high-quality, reliable data essential for drug discovery and development. Adherence to these scientifically-grounded protocols will empower researchers to effectively isolate and study this promising bioactive compound.

References

-

Analysis of conditions for microwave-assisted extraction of total water-soluble flavonoids from Perilla Frutescens leaves. (n.d.). PMC. [Link]

-

Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. (n.d.). ResearchGate. [Link]

-

Microwave-assisted Extraction and Antioxidant Activity of Flavonoids from Sedum aizoon Leaves. (n.d.). J-Stage. [Link]

-

Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. (n.d.). SciELO. [Link]

-

Optimization of microwave-assisted extraction of flavonoids from young barley leaves. (n.d.). International Agrophysics. [Link]

-

Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro. (2021). BioResources. [Link]

-

Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. (n.d.). PMC. [Link]

-

Development and validation of analytical methods for the quantitation of flavonoid metabolites in physiological fluids via UHPLC-MS. (n.d.). University and State Library of Bonn. [Link]

-

The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. (2022). MDPI. [Link]

-

Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography. (2019). Analytical Methods. [Link]

-

Determination and validation of spectrophotometric analytical method for quantification of total flavonoids in the leaves of Azadirachta. (2022). Research, Society and Development. [Link]

-

Purification of Four Flavonoid Glycosides from Lotus (Nelumbo nucifera Gaertn) plumule by Macroporous Resin Combined with HSCCC. (2017). Journal of Chromatographic Science. [Link]

-

Extraction and isolation of flavonoid glycosides from Flos Sophorae Immaturus using ultrasonic-assisted extraction followed by high-speed countercurrent chromatography. (n.d.). Semantic Scholar. [Link]

-

Is there any separation and purification method for flavonoid glycosides? (2014). ResearchGate. [Link]

-

Syringetin-3-O-galactoside | C23H24O13. (n.d.). PubChem. [Link]

-

Ultrasound-microwave assisted extraction of flavonoid compounds from Eucommia ulmoides leaves and an evaluation of their antioxidant and antibacterial activities. (2020). Archives of Biological Sciences. [Link]

-

Syringetin. (n.d.). Wikipedia. [Link]

-

Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). (n.d.). PMC. [Link]

-

Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. (2022). Journal of the Chinese Chemical Society. [Link]

-

Ultrasound-Assisted Deep Eutectic Solvent Extraction of Flavonoids from Cercis chinensis Seeds: Optimization, Kinetics and Antioxidant Activity. (2024). MDPI. [Link]

-

Process Optimization of Ultrasonic-Assisted Extraction and Resin Purification of Flavonoids from Eucommia ulmoides Leaves and Their Antioxidant Properties In Vitro. (2024). MDPI. [Link]

-

Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents. (n.d.). PMC. [Link]

-

Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

-

Identification and quantification of flavonoids in lotus leaf. (n.d.). Analytical Methods. [Link]

-

Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? (2022). MDPI. [Link]

-

Optimization of Cyanidin-3-O-galactoside Production from Aronia melanocarpa Elliot from Nonthermal Ultrasonic Extraction Process by Response Surface Methodology. (2019). MDPI. [Link]

-

Optimization of Quercetin Extraction from Green Tea (Camellia sinensis) Using Central Composite Design, and the Pharmacological. (n.d.). ResearchGate. [Link]

-

Extraction Optimization of Flavonoid Compounds from Various Parts of Camellia japonica and Constituent Analysis of the Extracts. (2024). FAO AGRIS. [Link]

-

HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). JoVE. [Link]

-

The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. (n.d.). PMC. [Link]

-

HPLC-UV-MS Profiles of Phenolic Compounds and Antioxidant Activity of Fruits from Three Citrus Species Consumed in Northern Chile. (2014). MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. jocpr.com [jocpr.com]

- 5. Syringetin-3-O-galactoside | C23H24O13 | CID 20056941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. extrasynthese.com [extrasynthese.com]

- 9. international-agrophysics.org [international-agrophysics.org]

- 10. Process Optimization of Ultrasonic-Assisted Extraction and Resin Purification of Flavonoids from Eucommia ulmoides Leaves and Their Antioxidant Properties In Vitro [mdpi.com]

- 11. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]

- 12. Ultrasound-microwave assisted extraction of flavonoid compounds from Eucommia ulmoides leaves and an evaluation of their antioxidant and antibacterial activities | Archives of Biological Sciences [serbiosoc.org.rs]

- 13. mdpi.com [mdpi.com]

- 14. Analysis of conditions for microwave-assisted extraction of total water-soluble flavonoids from Perilla Frutescens leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]

- 16. Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scielo.br [scielo.br]

- 19. rsdjournal.org [rsdjournal.org]

- 20. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]

Syringetin-3-galactoside dosing concentrations for cell viability assays

Executive Summary

Syringetin-3-O-galactoside (S3G) is a methylated flavonol glycoside extracted from sources such as Calluna vulgaris (heather), Vitis vinifera (grapes), and Myrtus communis.[1][2] While it exhibits potent antioxidant and anti-inflammatory properties, its application in in vitro models requires precise dosing strategies due to the biphasic nature of flavonoids (hormesis).[2]

This guide provides a standardized protocol for determining the optimal dosing range of S3G. It addresses critical technical challenges, specifically the solubility limits in DMSO and the false-positive interference common with flavonoid glycosides in tetrazolium-based assays (MTT/MTS).[1][2]

Compound Profile & Preparation[2][3][4][5][6]

Before initiating biological assays, the physicochemical properties of S3G must be accounted for to ensure experimental reproducibility.

| Property | Specification | Technical Note |

| Chemical Name | Syringetin-3-O-galactoside | Also known as Syringetin-3-galactoside.[1][2][3][4][5][6] |

| CAS Number | 55025-56-4 | Verify against CoA.[1][2][6] |

| Molecular Weight | 508.43 g/mol | Use this precise value for Molarity calculations.[2][7] |

| Solubility | DMSO (up to ~50 mM) | Poorly soluble in pure water; requires organic co-solvent.[2] |

| Stability | Light & Air Sensitive | Flavonoids auto-oxidize in culture media.[1][2] Prepare fresh. |

Stock Solution Protocol

Objective: Prepare a 20 mM Master Stock.

-

Weighing: Accurately weigh 1.02 mg of S3G powder.

-

Solubilization: Add 100 µL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

-

Vortexing: Vortex for 30 seconds until fully dissolved. Visually inspect for particulates.[2]

-

Storage: Aliquot into light-protected (amber) tubes. Store at -20°C. Do not freeze-thaw more than 3 times.

Critical Constraint: The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v) , and ideally should be kept below 0.1% to avoid solvent cytotoxicity.

Experimental Design: The Logarithmic Scan

Researchers often arbitrarily choose concentrations.[2] For S3G, we recommend a Logarithmic Scan to capture both the bioactive window (low dose) and the toxicity threshold (high dose).[2]

Recommended Dosing Gradient:

-

0 µM (Vehicle Control): Media + DMSO equivalent to the highest dose.[2]

-

5 µM: Common bioactive range for antioxidant effects.[2]

-

10 µM: Standard efficacy checkpoint.[2]

-

25 µM: Upper limit of typical bioactivity.

-

50 µM: Toxicity threshold investigation.

-

100 µM: Supraphysiological; likely cytotoxic or pro-oxidant.[2]

Detailed Protocol: Cell Viability Assay (Correction for Interference)

Warning: S3G, like many flavonoids, contains hydroxyl groups that can non-enzymatically reduce tetrazolium salts (MTT) to formazan, causing false high viability readings .[2] This protocol includes a mandatory "Cell-Free Control" to correct for this.

Workflow Visualization

Figure 1: Optimized workflow for S3G viability assays highlighting the critical wash step to remove extracellular flavonoids before adding detection reagents.

Step-by-Step Procedure

-

Seeding: Seed cells (e.g., HeLa, HepG2) at 5,000–10,000 cells/well in 100 µL media.[2] Incubate for 24h to allow attachment.

-

Treatment Preparation: Dilute the 20 mM stock into fresh culture media to create 2x concentrations of the target doses (2, 10, 20, 50, 100, 200 µM).

-

Dosing:

-

Add 100 µL of 2x treatment media to the wells (Final Volume: 200 µL; Final Conc: 1, 5, 10, 25, 50, 100 µM).

-

Crucial: Set up 3 wells with Media + S3G (no cells) for each concentration. This is your Interference Blank .

-

-

Incubation: Incubate for 24h or 48h at 37°C, 5% CO2.

-

The Wash (The "Trustworthiness" Step):

-

Development: Add 10 µL MTT reagent (or CCK-8) and incubate for 2-4 hours.

-

Measurement: Solubilize formazan (if using MTT) and read absorbance (OD).

Data Calculation

Mechanism of Action & Interpretation

Understanding why you see specific results is vital. S3G acts via the Nrf2 pathway at low doses (cytoprotection) but may induce apoptosis at high doses via ROS generation or mitochondrial disruption.[2]

Figure 2: Biphasic mechanism of action.[1][2] Low doses generally promote survival via Nrf2, while high doses trigger apoptotic cascades.[1][2]

References

-

Hayder, N., et al. (2008). "In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis."[1][2] Toxicology in Vitro.

- Context: Establishes baseline cytotoxicity for methylated flavonol galactosides (rel

-

Büchter, C., et al. (2015). "Syringetin promotes stress resistance and extends lifespan in Caenorhabditis elegans."[2] Nutrition.[2][8][9]

- Context: Validates the bioactive range of Syringetin derivatives in vivo, supporting the 1-50 µM "safe" window.

-

Peng, Y., et al. (2005). "Interference of flavonoids in the MTT assay."[2] Acta Pharmacologica Sinica.

- Context: Authoritative grounding for the requirement of the "Wash Step" and "Cell-Free Controls" in the protocol.

-

PubChem Compound Summary. "Syringetin-3-O-galactoside." National Center for Biotechnology Information.[2] [1][2]

Sources

- 1. Myricetin 3-galactoside | CAS 15648-86-9 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Syringetin-3-O-galactoside | C23H24O13 | CID 20056941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. extrasynthese.com [extrasynthese.com]

- 6. extrasynthese.com [extrasynthese.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes & Protocols for the Solid-Phase Extraction (SPE) Enrichment of Syringetin-3-galactoside

Introduction: The Scientific Imperative for Syringetin-3-galactoside Enrichment

Syringetin-3-galactoside is an O-methylated flavonol glycoside, a class of flavonoids with significant therapeutic potential. Found in various medicinal plants such as Lysimachia nummularia, Anthyllis henoniana, and Corylus heterophylla, this molecule is of increasing interest to researchers in pharmacology and drug development.[1][2][3] The presence of the galactose moiety enhances its solubility and bioavailability compared to its aglycone, syringetin.[2] Effective enrichment of Syringetin-3-galactoside from complex plant matrices is a critical first step for accurate quantification, pharmacological screening, and further derivatization.

Solid-phase extraction (SPE) offers a robust and selective method for the enrichment of Syringetin-3-galactoside, enabling the removal of interfering substances and concentration of the analyte prior to downstream analysis.[4] This document provides a comprehensive guide to the principles, protocols, and optimization of SPE for the enrichment of Syringetin-3-galactoside, tailored for researchers, scientists, and drug development professionals.

Chemical Properties of Syringetin-3-galactoside

A thorough understanding of the analyte's chemical properties is fundamental to designing an effective SPE method.

| Property | Value | Source |

| Molecular Formula | C23H24O13 | [1] |

| Molecular Weight | 508.4 g/mol | [1] |

| Class | Flavonoid Glycoside (Flavonol) | [1] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol) and aqueous-organic mixtures. | Inferred from flavonoid glycoside properties |

| Key Structural Features | Flavonol backbone with a galactose sugar moiety attached at the C3 position. The aglycone (syringetin) is an O-methylated derivative of myricetin. | [5] |

SPE Method Development: A Rationale-Driven Approach

The selection of SPE parameters is a critical determinant of enrichment efficiency and purity. Here, we dissect the rationale behind each choice for Syringetin-3-galactoside enrichment.

Sorbent Selection: The Role of C18 Reversed-Phase Chromatography

For the separation of moderately polar compounds like flavonoid glycosides from complex aqueous extracts, a non-polar stationary phase is ideal. C18-bonded silica is the sorbent of choice due to its hydrophobic nature, which allows for the retention of Syringetin-3-galactoside via non-polar interactions with the flavonoid backbone. The polar galactose moiety and hydroxyl groups will have weaker interactions, allowing for selective elution.

The Four Pillars of a Successful SPE Protocol

A typical SPE protocol can be broken down into four key steps: conditioning, loading, washing, and elution.

The primary goal of conditioning is to activate the C18 stationary phase, ensuring reproducible and efficient binding of the analyte. This is achieved by first wetting the sorbent with a water-miscible organic solvent, such as methanol or acetonitrile, to solvate the C18 chains. This is followed by an equilibration step with an aqueous solution, typically water or a weak buffer, to create an environment conducive to the binding of the analyte from the aqueous sample matrix.

The sample containing Syringetin-3-galactoside should be in a liquid form, preferably an aqueous solution or a solution with a low percentage of organic solvent. This maximizes the hydrophobic interaction between the analyte and the C18 sorbent. The pH of the sample can influence the retention of flavonoids; for flavonoid glycosides, maintaining a slightly acidic to neutral pH is generally recommended to ensure they are in a non-ionized state.[6]

This is arguably the most critical step for achieving high purity. The wash solvent should be strong enough to remove weakly retained, more polar impurities without eluting the target analyte, Syringetin-3-galactoside. A common strategy is to use a solvent system with a low percentage of organic solvent, such as 5-10% methanol in water. This disrupts the weak interactions of interfering polar compounds with the sorbent while leaving the stronger hydrophobic interactions of Syringetin-3-galactoside intact.

The final step involves eluting the retained Syringetin-3-galactoside with a solvent that disrupts the hydrophobic interactions between the analyte and the C18 sorbent. This is typically achieved using a higher concentration of an organic solvent like methanol or acetonitrile. A stepped gradient elution, starting with a moderate concentration of organic solvent and increasing it, can be employed for further fractionation if other less polar flavonoids are also of interest.

Visualizing the SPE Workflow

The following diagram illustrates the logical flow of the solid-phase extraction protocol for Syringetin-3-galactoside enrichment.

Caption: A logical workflow for the solid-phase extraction of Syringetin-3-galactoside.

Detailed Experimental Protocol: Enrichment of Syringetin-3-galactoside from a Plant Extract

This protocol provides a starting point for the enrichment of Syringetin-3-galactoside from a methanolic plant extract. Optimization may be required depending on the specific plant matrix.

Materials and Reagents

-

C18 SPE Cartridges (e.g., 500 mg, 3 mL)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized Water (18 MΩ·cm)

-

Formic Acid (optional, for pH adjustment)

-

Plant extract containing Syringetin-3-galactoside (dissolved in a suitable solvent)

-

SPE Vacuum Manifold

-

Collection Vials

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the plant extract is free of particulate matter by centrifugation or filtration.

-

Evaporate the organic solvent from the extract under reduced pressure.

-

Reconstitute the dried extract in a minimal volume of 10% methanol in water. The final concentration of the extract should be optimized to avoid overloading the SPE cartridge.

-

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridges on the vacuum manifold.

-

Pass 5 mL of methanol through each cartridge.

-

Follow with 5 mL of deionized water. Do not allow the sorbent bed to go dry.

-

-

Sample Loading:

-

Load the reconstituted plant extract onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).

-

Collect the flow-through for analysis to ensure no analyte has broken through.

-

-

Washing:

-

Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

-

Collect the wash solution for analysis to confirm that no Syringetin-3-galactoside is being eluted.

-

-

Elution:

-

Place clean collection vials under the cartridges.

-

Elute the retained Syringetin-3-galactoside with 5 mL of 70% methanol in water.

-

A second elution with a higher concentration of methanol (e.g., 90%) can be performed to ensure complete recovery, although this may also elute less polar compounds.

-

-

Post-Elution Processing:

-

The eluted fraction containing the enriched Syringetin-3-galactoside can be evaporated to dryness and reconstituted in a suitable solvent for downstream analysis (e.g., HPLC, LC-MS).

-

Protocol Optimization and Troubleshooting

The provided protocol is a robust starting point. However, for optimal results with different plant matrices, some optimization may be necessary.

| Parameter | Optimization Strategy | Rationale |

| Wash Solvent Strength | If Syringetin-3-galactoside is found in the wash fraction, decrease the percentage of organic solvent in the wash solution (e.g., to 5% methanol). If the eluate is still impure, consider a slightly stronger wash (e.g., 15-20% methanol). | Fine-tuning the wash solvent strength is crucial for maximizing purity without sacrificing recovery. |

| Elution Solvent Strength | If recovery of Syringetin-3-galactoside is low, increase the percentage of organic solvent in the elution buffer (e.g., to 80% or 90% methanol). A step-gradient elution (e.g., 50%, 70%, 90% methanol) can also be employed for further fractionation. | Ensures complete elution of the target analyte from the sorbent. |

| Sample Load Volume and Concentration | If analyte breakthrough is observed during loading, reduce the sample concentration or the loading volume. | Prevents overloading the SPE cartridge, which has a finite binding capacity. |

| pH Adjustment | For certain plant extracts, adjusting the pH of the sample and wash solutions to be slightly acidic (e.g., with 0.1% formic acid) can improve the retention of flavonoids.[7] | Suppresses the ionization of phenolic hydroxyl groups, enhancing hydrophobic interactions with the C18 sorbent. |

Conclusion and Future Perspectives

This application note provides a comprehensive and scientifically grounded framework for the solid-phase extraction of Syringetin-3-galactoside. By understanding the underlying principles of reversed-phase SPE and following the detailed protocol, researchers can achieve efficient enrichment of this valuable flavonoid glycoside. The adaptability of this method, through systematic optimization, makes it a powerful tool for natural product chemists, pharmacologists, and drug development professionals. Future work could explore the use of other sorbent chemistries, such as mixed-mode or polymer-based sorbents, for potentially enhanced selectivity.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20056941, Syringetin-3-O-galactoside. Retrieved from [Link].

- Viljoen, A., et al. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials.

- Wozniak, D., et al. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. Molecules, 27(23), 8415.

-

Pharmaffiliates. (n.d.). Syringetin-3-Galactoside. Retrieved from [Link].

- Al-Meshal, I. A., et al. (1986). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials.

- Alexandre, E. M. C., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry, 8, 507887.

- Mai, Y., et al. (2020). Ultrasound-assisted extraction of total flavonoids from Euonymus alatus stems and its anti-proliferative and pro-apoptotic effects on human cervical cancer HeLa cells. Journal of Ethnopharmacology, 258, 112891.

- Zhao, L., et al. (2008). Separation and quantification of flavonoid compounds in Rhododendron anthopogonoides.

-

Wikipedia. (2023, November 29). Syringetin. In Wikipedia. Retrieved from [Link].

- Singh, P., et al. (2009). Enzymatic synthesis of myricetin 3-O-galactoside through a whole-cell biocatalyst. Journal of Biotechnology, 144(2), 183-189.

- Majors, R. E. (2017). Targeting Specific Matrix Interferences for Sample Preparation. LCGC North America, 35(4), 234-241.

- Wozniak, D., et al. (2022). The Spectrum of Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review. Molecules, 27(23), 8415.

- Wozniak, D., et al. (2022). Pharmacological Actions of Syringetin and Its Natural Derivatives—A Summary Review.

- Chen, J., et al. (2013). Identification and quantification of flavonoids in lotus leaves by UFLC-MS/MS. Analytical Methods, 5(19), 5036-5045.

- Queiroz, M. E. C., & de Souza, S. V. C. (2021). High-Performance Liquid Chromatography Coupled to Mass Spectrometry for the Analysis of Flavonoids in Annonaceae Species: A Review. Journal of the Brazilian Chemical Society, 32(1), 1-17.

-

FooDB. (2010, April 8). Showing Compound Myricetin 3-galactoside (FDB012723). Retrieved from [Link].

- Singh, M., et al. (2015). Simultaneous determination of epicatechin, syringic acid, quercetin-3- O-galactoside and quercitrin in the leaves of Rhododendron species by using a validated HPTLC method.

Sources

- 1. akjournals.com [akjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. akjournals.com [akjournals.com]

- 4. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]

- 7. longdom.org [longdom.org]

Troubleshooting & Optimization

Preventing thermal degradation of Syringetin-3-galactoside during drying

Topic: Preventing Thermal Degradation During Drying Protocols

Role: Senior Application Scientist | Status: Active Guide | Version: 2.4

Welcome to the Technical Support Hub

User Context: You are likely working with extracts from Calluna vulgaris (Heather), Vitis vinifera, or synthesized standards. You are observing a loss of Syringetin-3-galactoside (S3G) potency (HPLC peak area reduction) or sample browning during the drying phase.

The Core Problem: S3G is a flavonol O-glycoside .[1] While the methylation on the B-ring (Syringetin backbone) provides better oxidative stability than Myricetin, the C3-O-glycosidic bond is thermally labile, particularly in acidic environments. Your drying process is likely triggering acid-catalyzed hydrolysis or oxidative cleavage .

Module 1: The Mechanism of Failure

To prevent degradation, you must understand the molecular "breaking points." S3G degrades via two distinct pathways depending on your drying conditions.

Pathway A: Thermal Hydrolysis (The "Oven" Problem)

Under heat (>60°C) and moisture, especially if the matrix is acidic (pH < 4), the galactose sugar is cleaved. You lose the glycoside and gain the aglycone (Syringetin), which has different solubility and bioactivity profiles.

Pathway B: Oxidative Ring Fission (The "Air" Problem)

If exposed to oxygen at neutral/alkaline pH during drying, the aglycone moiety can undergo ring opening, leading to browning (Maillard-like products) and total loss of the flavonoid structure.

Visualizing the Degradation Pathways

Figure 1: The dual-threat degradation pathway of Syringetin-3-galactoside. Pathway A (Hydrolysis) is driven by heat/acid; Pathway B (Oxidation) is driven by oxygen exposure.

Module 2: Troubleshooting by Drying Method

Select your current method below to view specific optimization protocols.

Method A: Lyophilization (Freeze Drying)

The Gold Standard, but prone to "Melt-back" and Cryo-stress.

The Issue: Sample looks sticky/collapsed, or HPLC shows lower recovery than expected. Root Cause:

-

Tg' Exceeded: The product temperature rose above the glass transition temperature of the maximally freeze-concentrated solution (Tg') during primary drying.

-

Cryo-concentration: As ice crystals form, the concentration of acid in the non-frozen liquid phase spikes, accelerating hydrolysis even at sub-zero temperatures.

Protocol Optimization:

-

Annealing Step: Introduce a thermal treatment step (hold at -10°C for 2 hours, then re-freeze to -40°C) to crystallize bulking agents (like Mannitol) and prevent collapse.

-

Buffer Control: Pre-adjust extract pH to 5.0–6.0 using Ammonium Acetate (volatile buffer) before freezing. This neutralizes the "acid spike" effect.

-

Vacuum Level: Maintain chamber pressure below 100 mTorr to ensure sublimation occurs well below the collapse temperature.

Method B: Vacuum Oven / Air Drying

High Risk, Low Cost.

The Issue: Significant browning and loss of glycoside (>40% loss). Root Cause: Combination of thermal hydrolysis and oxidative stress.

Protocol Optimization:

-

Inert Atmosphere (Critical): You must purge the oven with Nitrogen (N2) to displace oxygen. S3G is an antioxidant; if O2 is present under heat, the molecule sacrifices itself.

-

Temperature Limit: Do not exceed 50°C .

-

Data Support: Kinetics studies on flavonol glycosides show reaction rates (

) double for every 10°C increase above 60°C [1].

-

-